![molecular formula C15H20N6 B6456868 2,4,5-trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549033-91-0](/img/structure/B6456868.png)
2,4,5-trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
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Overview
Description
2,4,5-trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with methyl groups and a piperazine ring attached to another pyrimidine ring
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various mechanisms, often involving binding to the active site of an enzyme or receptor, which can lead to changes in the function of these proteins .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biochemical processes, including dna synthesis, signal transduction, and enzymatic reactions .
Result of Action
The effects of pyrimidine derivatives can vary widely depending on their specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves the reaction of 2,4,5-trimethylpyrimidine with 1-(2-pyrimidinyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced forms of the compound.
Scientific Research Applications
Research indicates that 2,4,5-trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine exhibits significant biological activity, particularly in modulating enzyme activity and influencing signaling pathways. This has implications for therapeutic contexts such as:
- Neurodegenerative Disorders : The compound may interact with receptors involved in neurodegenerative diseases, potentially offering neuroprotective effects.
- Cancer Treatment : Its ability to bind to various biological targets suggests it could serve as a lead compound in developing anticancer therapies.
Neuroprotective Effects
Studies have indicated that compounds with similar structures can exhibit neuroprotective effects, making this compound a candidate for further research in treating conditions like Alzheimer's and Parkinson's disease.
Anticancer Properties
The compound's structural analogs have shown promise in anticancer studies. For instance, piperazine-containing thiazolo[5,4-d]pyrimidines have demonstrated activity against cancer cells. The binding affinity of this compound to adenosine receptors is particularly noteworthy due to the role of these receptors in tumor biology.
Comparison with Structural Analogues
A comparative analysis of structural analogues reveals varying degrees of biological activity:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Piperazine-containing Thiazolo[5,4-d]pyrimidines | Thiazole ring + piperazine | Neuroprotective effects |
Thienopyrimidine Derivatives | Thieno ring + pyrimidine | Anticancer properties |
Adenosine Receptor Antagonists | Various substitutions on pyrimidine | Treatment for neurodegenerative disorders |
These compounds share core structural similarities with this compound but exhibit distinct mechanisms of action.
Materials Science Applications
Beyond pharmaceuticals, the unique chemical properties of this compound may be utilized in materials science. Its potential applications include:
- Development of New Polymers : The compound's structure can be tailored for creating innovative polymeric materials.
- Coatings : Its stability and reactivity may be advantageous in formulating protective coatings with specific functionalities.
Comparison with Similar Compounds
Similar Compounds
2,4,6-trimethylpyrimidine: Similar in structure but lacks the piperazine ring.
1-(2-pyrimidinyl)piperazine: Contains the piperazine ring but lacks the trimethylpyrimidine moiety.
2,4-dimethyl-6-(pyrimidin-2-yl)piperazine: Similar but with fewer methyl groups on the pyrimidine ring.
Uniqueness
2,4,5-trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is unique due to the combination of its trimethyl-substituted pyrimidine ring and the pyrimidinyl-substituted piperazine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications.
Biological Activity
2,4,5-trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound known for its distinctive structure, which includes a pyrimidine ring and a piperazine moiety. This compound has garnered attention due to its potential biological activities, particularly in therapeutic contexts such as neurodegenerative disorders and cancer treatment. This article aims to synthesize current research findings regarding its biological activity, including enzyme interactions, receptor binding affinities, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H22N6, with a molecular weight of approximately 353.4 g/mol. Its unique structural features contribute to its biological activity:
Structural Feature | Description |
---|---|
Pyrimidine Ring | Core structure providing stability and reactivity |
Piperazine Moiety | Enhances solubility and receptor binding capabilities |
Methyl Substituents | Influence on lipophilicity and biological interactions |
Enzyme Modulation
Research indicates that this compound may modulate the activity of various enzymes. For instance, studies suggest that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The compound's ability to inhibit COX enzymes was demonstrated with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Neuroprotective Effects
The compound has been evaluated for its neuroprotective properties. In vitro studies reveal that it may protect neuronal cells from apoptosis induced by stressors such as oxidative stress and inflammation. This was evidenced by reduced expression of apoptosis markers like cleaved caspase-3 in human neuronal cell models . The mechanism appears to involve inhibition of endoplasmic reticulum (ER) stress pathways and modulation of inflammatory responses .
Receptor Binding Affinity
The binding affinity of this compound for various receptors has been investigated. Compounds with similar structures have shown varying affinities for adenosine receptors implicated in neurodegenerative diseases . Such interactions may contribute to the compound's therapeutic potential in treating conditions like Alzheimer's disease.
Case Study 1: Neuroprotective Activity
In a study involving human microglia and neuronal cell models, derivatives of pyrimidine compounds exhibited significant anti-neuroinflammatory effects through the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production. The lead compounds demonstrated favorable interactions with proteins involved in inflammation and apoptosis pathways .
Case Study 2: Anti-cancer Potential
Another investigation focused on the anti-cancer properties of pyrimidine derivatives similar to this compound. These studies highlighted the compound's ability to induce cell cycle arrest and apoptosis in cancer cell lines through modulation of signaling pathways associated with cell proliferation .
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Piperazine-containing Thiazolo[5,4-d]pyrimidines | Thiazole ring + piperazine | Neuroprotective effects |
Thienopyrimidine Derivatives | Thieno ring + pyrimidine | Anticancer properties |
Adenosine Receptor Antagonists | Various substitutions on pyrimidine | Treatment for neurodegenerative disorders |
These compounds share core structural similarities with this compound but exhibit unique mechanisms of action that contribute to their respective biological activities .
Properties
IUPAC Name |
2,4,5-trimethyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6/c1-11-12(2)18-13(3)19-14(11)20-7-9-21(10-8-20)15-16-5-4-6-17-15/h4-6H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOVQOLCCQZEGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=CC=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.